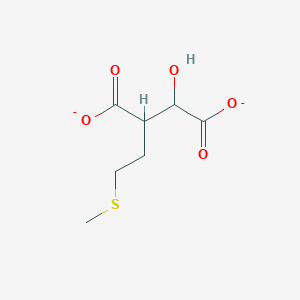

3-(2-Methylsulfanyl)ethylmalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methylthioethyl)malate(2-) is a 3-(omega-methylthio)alkylmalate(2-) obtained by deprotonation of both carboxy groups of 3-(2-methylthioethyl)malic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-methylthioethyl)malic acid.

Applications De Recherche Scientifique

Role in Glucosinolate Biosynthesis

One of the primary applications of 3-(2-Methylsulfanyl)ethylmalate is in the biosynthesis of glucosinolates, which are important secondary metabolites found in many plants, particularly those in the Brassicaceae family. These compounds are known for their role in plant defense against herbivores and pathogens.

- Enzymatic Activity : The enzyme methylthioalkylmalate synthase (MAM) catalyzes the formation of this compound from acetyl-CoA and methionine-derived substrates. Specifically, MAM3 has been identified as a crucial enzyme in the elongation of glucosinolate chains, facilitating the production of various glucosinolate forms in Arabidopsis thaliana .

- Mutant Studies : Research involving MAM3 mutants has shown that the absence of this enzyme leads to significantly reduced levels of long-chain glucosinolates, indicating its essential role in their biosynthesis .

Potential in Synthetic Biology

The unique properties of this compound make it a candidate for applications in synthetic biology:

- Isothiocyanate Production : The conversion of this compound to isothiocyanates, compounds with potential anticancer properties, has been demonstrated using engineered Escherichia coli systems. This process highlights its utility as a precursor for bioactive compounds .

- Metabolic Engineering : By manipulating pathways involving this compound, researchers can enhance the production of glucosinolates and isothiocyanates, potentially leading to increased agricultural resilience and improved health benefits from plant-derived foods .

Antimicrobial Properties

Emerging studies suggest that derivatives of this compound may exhibit antimicrobial properties:

- Antimicrobial Activity : Compounds related to this compound have been tested for their efficacy against various pathogens. For instance, research on related sulfonamide compounds indicates potential antibacterial and antifungal activities .

- In Vitro Studies : In vitro assays have demonstrated that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans, suggesting that further exploration into this compound could yield valuable antimicrobial agents .

Chemical Synthesis and Characterization

The synthesis and characterization of this compound are crucial for its application in research:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the reaction of methionine derivatives with malic acid under controlled conditions .

- Characterization Techniques : Characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds .

Data Table: Comparison of Applications

Analyse Des Réactions Chimiques

Enzymatic Oxidative Decarboxylation

3-(2-Methylsulfanyl)ethylmalate undergoes oxidative decarboxylation catalyzed by isopropylmalate dehydrogenase (IPMDH) homologs in Arabidopsis thaliana. This reaction is critical for generating 5-methylthio-2-oxopentoate, a precursor for aliphatic glucosinolates .

Reaction Mechanism:

-

Substrate binding : The malate derivative coordinates with Mg²⁺ in the active site via its hydroxyl and carboxylate groups .

-

Oxidation : NAD⁺ acts as a cofactor, abstracting a proton from the β-hydroxy group to form a keto intermediate .

-

Decarboxylation : The α-carboxyl group is released as CO₂, yielding a 2-oxoacid product .

Key residues involved in catalysis include Lys-232 (activates a water molecule for deprotonation) and Asp-264/Asp-288/Asp-292 (metal coordination) . Mutagenesis studies (e.g., K232M) reduce catalytic efficiency by >200-fold .

| Enzyme Variant | Substrate | k<sub>cat</sub> (s⁻¹) | K<sub>m</sub> (μM) | k<sub>cat</sub>/K<sub>m</sub> (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Wild-type AtIPMDH2 | This compound | 12.4 ± 0.8 | 38.2 ± 3.1 | 325 |

| F137L Mutant | This compound | 0.06 ± 0.01 | 220 ± 15 | 0.27 |

Data derived from kinetic analyses in .

Isomerization in Biosynthetic Pathways

Prior to oxidative decarboxylation, this compound is formed via isomerization of 2-alkylmalic acid by an unidentified isomerase . This step is essential for redirecting intermediates from leucine biosynthesis into glucosinolate production.

Pathway Context:

-

Methionine chain elongation : Homologs of leucine biosynthesis enzymes elongate methionine to form 2-(2′-methylthio)ethylmalate.

-

Isomerization : Conversion to this compound enables entry into the glucosinolate-specific pathway .

Comparative Reactivity with Analogues

The compound’s reactivity parallels 3-isopropylmalate (a leucine biosynthesis intermediate), but substrate specificity diverges due to:

-

Steric effects : The methylthioethyl side chain alters binding pocket interactions.

-

Active-site mutations : Substitution of Phe-137 to leucine in AtIPMDH1 shifts preference toward 3-isopropylmalate, reducing activity with this compound by 200-fold .

Thermodynamic and Structural Insights

-

Crystal structures of AtIPMDH2 (2.25 Å resolution) reveal a conserved α/β-fold and Mg²⁺-binding site .

-

Substrate modeling shows the methylthioethyl group occupies a hydrophobic pocket, while the malate backbone aligns with bacterial IPMDH substrates .

Biological Implications

Disruption of this compound metabolism in Arabidopsis bat5 mutants reduces aliphatic glucosinolates by 50%, highlighting its metabolic importance .

Propriétés

Formule moléculaire |

C7H10O5S-2 |

|---|---|

Poids moléculaire |

206.22 g/mol |

Nom IUPAC |

2-hydroxy-3-(2-methylsulfanylethyl)butanedioate |

InChI |

InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2 |

Clé InChI |

UZRMQJKPFRLIDG-UHFFFAOYSA-L |

SMILES canonique |

CSCCC(C(C(=O)[O-])O)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.